

Diethylhomospermine's Antitumor Efficacy in Xenograft Models: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antitumor activity of **Diethylhomospermine** (DEHSPM), also known as N1,N14-bis(ethyl)homospermine (BEHSPM), in preclinical xenograft models. Its performance is objectively compared with other notable polyamine analogues, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Antitumor Activity of Polyamine Analogues in Xenograft Models

The antitumor efficacy of **Diethylhomospermine** and other polyamine analogues has been evaluated in various human tumor xenograft models. The following tables summarize the key quantitative data from these studies, providing a basis for comparison.



Drug	Cancer Type	Xenograft Model	Dosing Regimen	Key Findings	Reference
Diethylhomos permine (BEHSPM)	Human Melanoma	MALME-3	6 mg/kg, i.p., three times daily for 6 days	Sustained tumor growth inhibition for 14 days post- treatment; Tumor growth delay of 20 days.	[1]
Diethylhomos permine (BEHSPM)	Human Pancreatic Cancer	PANC-1 & BxPC-3	Not specified	Showed antitumor activity, but was found to be more toxic to mice than BENSPM.	[2]
Diethylnorspe rmine (BENSPM)	Human Melanoma	MALME-3	80 mg/kg, i.p., three times daily for 6 days	Sustained tumor growth inhibition for 37 days post- treatment; Tumor growth delay of 63 days.	[1]
Diethylnorspe rmine (BENSPM)	Human Pancreatic Cancer	PANC-1 & BxPC-3	Not specified	Exerted greater antitumor activity in vivo than BEHSPM due to lower toxicity, allowing for higher doses.	[2]



SBP-101 (Diethyl dihydroxyho mospermine)	Murine Ovarian Cancer	VDID8+	24 mg/kg, i.p., three times per week on alternating weeks for three cycles	42% increase in median survival; Delayed tumor progression and decreased overall tumor burden.	[3][4]
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Detailed Experimental Protocols

The following are detailed methodologies for the key xenograft experiments cited in this guide.

Human Melanoma (MALME-3) Xenograft Model[1]

- Cell Line: MALME-3 human melanoma cells.
- Animal Model: Athymic nude mice.
- Tumor Implantation: Subcutaneous injection of MALME-3 cells.
- Treatment Initiation: Treatment began once tumors reached a size of 100-200 mm³.
- Drug Administration:
 - BEHSPM: Administered intraperitoneally (i.p.) at doses of 1.5, 3, or 6 mg/kg, three times a day (every 8 hours) for 6 days.
 - BENSPM: Administered i.p. at doses of 20, 40, or 80 mg/kg, three times a day (every 8 hours) for 6 days.
- Efficacy Evaluation: Tumor growth was monitored, and tumor delay was calculated as the time for tumors to reach 1000 mm³ relative to the control group.





Human Pancreatic Cancer (PANC-1 & BxPC-3) Xenograft Models[2]

- Cell Lines: PANC-1 (poorly differentiated) and BxPC-3 (moderately well-differentiated) human pancreatic ductal adenocarcinoma cells.
- Animal Model: Athymic (nude) mice.
- Tumor Implantation: Subcutaneous xenografts of PANC-1 and BxPC-3 cells.
- Drug Administration:
 - BEHSPM and BENSPM: The specific dosing regimens were not detailed in the abstract but were administered to compare their in vivo antitumor activity.
- Efficacy Evaluation: The study focused on comparing the antitumor activity and host toxicity of the two analogues.

Murine Ovarian Cancer (VDID8+) Xenograft Model[3][4]

- Cell Line: VDID8+ murine ovarian cancer cells.
- Animal Model: C57BL/6 mice.
- Tumor Implantation: Intraperitoneal injection of VDID8+ cells.
- Drug Administration:
 - SBP-101: Administered i.p. at a dose of 24 mg/kg, three times per week on alternating weeks for a total of three cycles.
- Efficacy Evaluation: Efficacy was assessed by monitoring median survival, tumor progression, and overall tumor burden.

Mechanism of Action: Modulation of Polyamine Metabolism

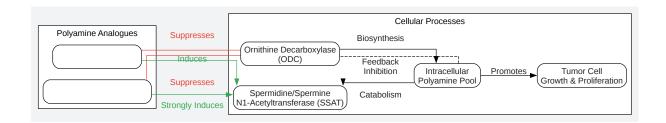




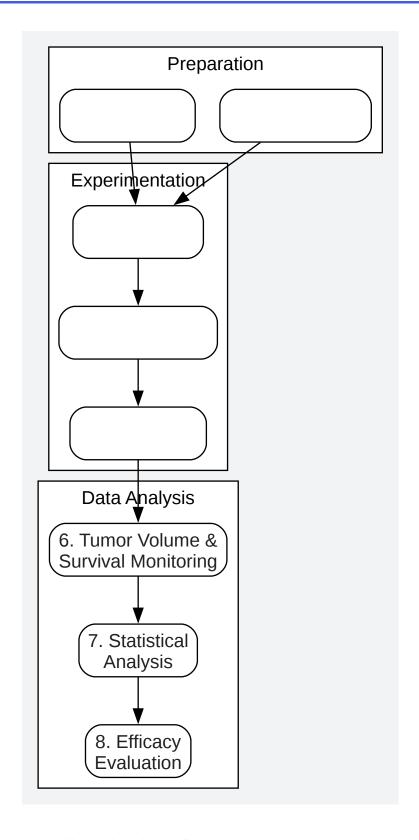


The primary mechanism of antitumor activity for **Diethylhomospermine** and related polyamine analogues is the disruption of polyamine homeostasis within cancer cells. This is achieved through a dual action on the key enzymes of polyamine metabolism.









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